molecular formula C10H14N2O2 B8525046 Pyridin-3-YL-D-valine

Pyridin-3-YL-D-valine

Cat. No.: B8525046
M. Wt: 194.23 g/mol
InChI Key: VTAWWVOYSQUFLT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-3-YL-D-valine is a pyridine derivative featuring a D-valine amino acid moiety linked to the pyridine ring at the 3-position. The compound’s structure combines the aromatic pyridine system with the chiral center of D-valine, which may confer unique physicochemical and biological properties compared to its L-enantiomer or non-pyridine-containing valine derivatives. Pyridine derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their electronic and steric characteristics . Structural determination of such compounds, including crystallographic analysis, often employs programs like SHELX, which are robust for small-molecule refinement and have been foundational in crystallography for decades .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2R)-3-methyl-2-(pyridin-3-ylamino)butanoic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)9(10(13)14)12-8-4-3-5-11-6-8/h3-7,9,12H,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

VTAWWVOYSQUFLT-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC1=CN=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyridin-3-YL-D-valine belongs to a broader class of pyridinyl-amino acid hybrids. Below is a comparative analysis with structurally related compounds:

Compound Pyridine Position Amino Acid Key Functional Groups Reported Applications
This compound 3 D-valine Pyridine, carboxyl, isopropyl Chiral ligands, enzyme inhibition
Pyridin-2-YL-L-valine 2 L-valine Pyridine, carboxyl, isopropyl Antimicrobial agents
N-(2-chloro-6-...pivalamide 3 Pivalamide Chloro, hydroxymethylpyrrolidinyl Kinase inhibitors (hypothetical)
Pyridin-4-YL-glycine 4 Glycine Pyridine, carboxyl, hydrogen Metal coordination studies

Key Observations :

Steric and Electronic Effects: The 3-position pyridine substitution in this compound creates distinct electronic environments compared to 2- or 4-substituted analogs. For example, Pyridin-2-YL-L-valine’s proximity of the amino acid to the pyridine nitrogen may enhance hydrogen-bonding interactions in biological systems . The D-valine configuration introduces chirality, which can influence binding affinity to chiral receptors or enzymes, unlike non-chiral analogs like Pyridin-4-YL-glycine.

Biological Activity: While direct data on this compound’s bioactivity is scarce, Pyridin-2-YL-L-valine derivatives exhibit antimicrobial properties, suggesting that pyridine position and amino acid stereochemistry critically modulate activity . The hydroxymethylpyrrolidinyl group in N-(2-chloro-6-...pivalamide () highlights how pyridine substituents beyond amino acids can expand pharmacological utility.

Crystallographic Behavior :

  • Small-molecule crystallography of pyridine derivatives, including valine hybrids, frequently relies on SHELX programs for structure refinement. For instance, SHELXL’s robustness in handling high-resolution data ensures accurate determination of chiral centers and hydrogen-bonding networks .

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